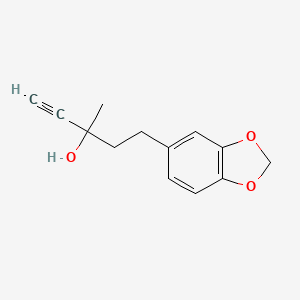

5-(1,3-Benzodioxol-5-yl)-3-methylpent-1-yn-3-ol

Description

Properties

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-3-methylpent-1-yn-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-3-13(2,14)7-6-10-4-5-11-12(8-10)16-9-15-11/h1,4-5,8,14H,6-7,9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPRNWNZUHAPPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC2=C(C=C1)OCO2)(C#C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-yl)-3-methylpent-1-yn-3-ol typically involves the following steps:

Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with disubstituted halomethanes.

Alkyne Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzodioxol-5-yl)-3-methylpent-1-yn-3-ol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce the alkyne to an alkene or alkane.

Substitution: This can involve replacing one functional group with another, often using reagents like halides or organometallic compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents like sodium hydride or lithium diisopropylamide can be used to deprotonate the compound, making it more reactive towards electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alkane.

Scientific Research Applications

5-(1,3-Benzodioxol-5-yl)-3-methylpent-1-yn-3-ol has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for synthesizing potential therapeutic agents.

Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: It can be used to study the interactions of benzodioxole-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-3-methylpent-1-yn-3-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzodioxole ring can engage in π-π interactions with aromatic amino acids in proteins, while the alkyne group can form covalent bonds with nucleophilic residues .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,3-benzodioxol-5-yl group is frequently incorporated into heterocyclic scaffolds. Key structural analogs include:

Triazole-Thione Derivatives

Example : 5-[(1E,3E)-4-(1,3-Benzodioxol-5-yl)buta-1,3-dien-1-yl]-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (9f)

Example : 5-[(1E,3E)-4-(1,3-Benzodioxol-5-yl)buta-1,3-dien-1-yl]-4-tert-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (9j)

Pyrazole-Sulphonamide Hybrids

Example : 4-[5-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulphonamide (4e)

Example : 4-[5-(1,3-Benzodioxol-5-yl)-3-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulphonamide (4h)

Thiazolyl-Pyrazoline Derivatives

- Example : 2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)-thiazole (A16)

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Compound Class | Substituent | Melting Point (°C) | Yield (%) | Bioactivity Highlights |

|---|---|---|---|---|

| Triazole-Thiones | Cyclohexyl (9f) | 192–194 | 79 | Moderate lipophilicity |

| Triazole-Thiones | tert-Butyl (9j) | 183–184 | 91 | Low crystallinity |

| Pyrazole-Sulphonamides | 3,4-Dimethoxyphenyl (4e) | 243–245 | 30 | Cytotoxicity (PSE1 = 193.2) |

| Pyrazole-Sulphonamides | 2,4,5-Trimethoxyphenyl (4h) | 196–198 | 35 | Carbonic anhydrase inhibition |

| Thiazolyl-Pyrazolines | 2-Furyl + Naphthyl (A16) | N/A | N/A | AChE inhibition (38.5% at 80 µg/mL) |

Notes:

- Melting Points : Bulky substituents (e.g., tert-butyl) lower melting points due to reduced crystal lattice stability .

- Yields : Pyrazole-sulphonamides exhibit lower yields (30–35%) compared to triazole-thiones (79–91%), likely due to synthetic complexity .

Cytotoxicity

- Pyrazole-sulphonamide hybrids (e.g., 4g and 4i) show cytotoxicity in the range of 6.7–400 µM against tumor cell lines, with methoxy substituents significantly modulating potency .

- The 1,3-benzodioxole moiety enhances membrane permeability, but excessive methoxy groups (e.g., trimethoxy in 4h) may reduce bioavailability due to poor solubility .

Enzyme Inhibition

- Sulphonamide-containing analogs exhibit carbonic anhydrase inhibition, a target for glaucoma and epilepsy .

Biological Activity

5-(1,3-Benzodioxol-5-yl)-3-methylpent-1-yn-3-ol, also known as a benzodioxole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, including antidiabetic and anticancer effects. This article reviews the current understanding of its biological activity, supported by data from recent studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₃H₁₄O₃, with a molecular weight of approximately 218.252 g/mol. The compound's structure includes a benzodioxole moiety, which is known for its diverse biological activities.

Antidiabetic Activity

Recent research has highlighted the antidiabetic potential of benzodioxole derivatives. A study synthesized various benzodioxole carboxamide derivatives and evaluated their efficacy against α-amylase, an enzyme involved in carbohydrate metabolism. Notably, compounds with similar structures to this compound demonstrated significant α-amylase inhibition with IC₅₀ values ranging from 0.68 to 0.85 µM, indicating strong potential for managing blood glucose levels .

Table 1: α-Amylase Inhibition of Related Compounds

| Compound | IC₅₀ (µM) |

|---|---|

| Compound IIa | 0.85 |

| Compound IIc | 0.68 |

| Acarbose | 2.593 |

| Myricetin | 30 |

The in vivo studies further confirmed these findings, where the administration of related compounds significantly reduced blood glucose levels in streptozotocin-induced diabetic mice .

Anticancer Activity

The anticancer potential of benzodioxole derivatives has also been explored extensively. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines while maintaining safety profiles for normal cells. For instance, one study reported that a derivative similar to this compound demonstrated significant activity against multiple cancer cell lines with IC₅₀ values ranging from 26 to 65 µM .

Table 2: Cytotoxicity of Benzodioxole Derivatives

| Compound | Cancer Cell Line IC₅₀ (µM) |

|---|---|

| Compound IId | 26 |

| Compound IIc | 65 |

| Control (Normal) | >150 |

These results suggest that compounds derived from the benzodioxole structure could serve as promising leads in anticancer drug development.

The biological activity of benzodioxole derivatives is believed to stem from their ability to interact with specific biological targets involved in metabolic pathways. For instance, α-amylase inhibitors like those derived from benzodioxoles can modulate insulin signaling pathways and influence cancer growth by affecting metabolic processes related to glucose metabolism and cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.